2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine
Description
This compound belongs to a class of fused heterocyclic molecules combining imidazo[1,2-a]pyridine and triazolo[3,4-b][1,3,4]thiadiazole cores. The structure features a 4-methylphenoxymethyl substituent at position 6 of the thiadiazole ring and a methyl group at position 2 of the imidazo-pyridine moiety. Such hybrid systems are designed to enhance biological activity by leveraging synergistic interactions between aromatic and heteroatom-rich regions .
Properties
Molecular Formula |
C19H16N6OS |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C19H16N6OS/c1-12-6-8-14(9-7-12)26-11-16-23-25-18(21-22-19(25)27-16)17-13(2)20-15-5-3-4-10-24(15)17/h3-10H,11H2,1-2H3 |
InChI Key |
SMRSXKYDWRPSGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)C4=C(N=C5N4C=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of unsymmetrical α-bromodiketones with 4-amino-3-mercapto-1,2,4-triazoles can lead to the formation of triazolothiadiazine derivatives . Microwave irradiation has also been employed to facilitate the synthesis of similar compounds, enhancing reaction rates and yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of microwave-assisted synthesis and solvent-free conditions, are likely to be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole and thiadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form specific interactions with these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity or block receptor binding, resulting in therapeutic effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Substituent Variations
Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The target compound’s methylphenoxy group confers higher logP compared to chlorophenoxy (Cl reduces logP) or methoxyphenyl (OCH₃ increases polarity) analogs .
- Solubility: Imidazo-pyridine systems generally exhibit better aqueous solubility than quinoline-based analogs (e.g., 929967-95-3) due to reduced aromatic bulk .
- Acid-Base Behavior : The pKa of the triazolo-thiadiazole core (~1.5–2.0) suggests protonation at physiological pH, enhancing binding to negatively charged enzyme pockets .
Biological Activity
The compound 2-Methyl-3-{6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including anticancer properties and other pharmacological effects.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique combination of imidazo and triazole-thiadiazole moieties. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 365.45206 g/mol |
| CAS Number | 127399-38-6 |
| Density | 1.43 g/cm³ |
| Boiling Point | 616.9 °C at 760 mmHg |
| LogP | 3.871 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and thiadiazole rings. The compound has shown promising results in various cancer cell lines:
- Cell Line Studies :
- Mechanism of Action :
Other Pharmacological Activities
In addition to anticancer effects, the compound has been evaluated for other biological activities:
- Antifungal Activity :
-
Cytotoxicity :
- The cytotoxic properties against various tumor cell lines suggest that the compound may also have applications in treating other malignancies beyond those initially studied.
Study on Thiadiazole Derivatives
A comprehensive review focused on derivatives of thiadiazole compounds indicated that many exhibit significant anticancer activity across multiple cell lines. The most potent derivatives had IC50 values as low as 0.15 µM against leukemia cells, highlighting the importance of structural modifications in enhancing biological activity .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of similar compounds has revealed that specific substitutions on the thiadiazole and triazole rings can significantly affect their biological activity. For instance, the introduction of halogen atoms has been shown to enhance anticancer efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
